2''-Amino-2''-deoxydibekacin
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Overview
Description
2’‘-Amino-2’‘-deoxydibekacin is a derivative of dibekacin, an aminoglycoside antibiotic. This compound is designed to enhance antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains . The modification involves replacing the 2’'-hydroxyl group with an amino group, which improves its stability against enzymatic inactivation by resistant bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’‘-Amino-2’‘-deoxydibekacin typically starts from dibekacin. The key step involves the replacement of the 2’'-hydroxyl group with an amino group. This can be achieved through a series of chemical reactions, including protection and deprotection steps to ensure the selective modification of the desired hydroxyl group .
Industrial Production Methods
Industrial production methods for 2’‘-Amino-2’‘-deoxydibekacin involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of specific catalysts and reagents to facilitate the selective amination of the 2’'-hydroxyl group .
Chemical Reactions Analysis
Types of Reactions
2’‘-Amino-2’'-deoxydibekacin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group to form different derivatives.
Reduction: Reduction reactions can be used to modify other functional groups in the molecule.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of 2’‘-Amino-2’'-deoxydibekacin with modified functional groups, which can have different antibacterial properties .
Scientific Research Applications
2’‘-Amino-2’'-deoxydibekacin has several scientific research applications:
Chemistry: Used as a model compound to study the effects of amino group modifications on aminoglycoside antibiotics.
Biology: Investigated for its interactions with bacterial ribosomes and its ability to inhibit protein synthesis.
Medicine: Explored as a potential treatment for infections caused by resistant bacterial strains, particularly MRSA.
Industry: Utilized in the development of new antibiotics with improved efficacy and reduced toxicity.
Mechanism of Action
The mechanism of action of 2’‘-Amino-2’'-deoxydibekacin involves binding to the bacterial ribosome, leading to the inhibition of protein synthesis. This binding promotes mistranslation and elimination of proofreading, which ultimately results in bacterial cell death . The compound targets the 16S rRNA within the ribosome, disrupting its function and preventing the synthesis of essential proteins .
Comparison with Similar Compounds
Similar Compounds
Dibekacin: The parent compound, which has a hydroxyl group at the 2’’ position.
Arbekacin: Another aminoglycoside antibiotic with modifications that enhance its activity against resistant bacteria.
Kanamycin: A related aminoglycoside with a different spectrum of activity.
Uniqueness
2’‘-Amino-2’‘-deoxydibekacin is unique due to its enhanced stability against enzymatic inactivation and its potent activity against resistant bacterial strains. The replacement of the 2’'-hydroxyl group with an amino group significantly improves its antibacterial properties compared to its parent compound, dibekacin .
Properties
CAS No. |
147920-24-9 |
---|---|
Molecular Formula |
C18H38N6O7 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6S)-4,5-diamino-6-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxan-3-ol |
InChI |
InChI=1S/C18H38N6O7/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-12(24)11(23)13(26)10(5-25)29-18/h6-18,25-27H,1-5,19-24H2/t6-,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1 |
InChI Key |
AILUEIPMTGLUPY-JXHXODKCSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)N)N)N)N |
Canonical SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)N)N)N)N |
Origin of Product |
United States |
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